4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C11H13BrF3NO2S It is characterized by the presence of a bromine atom, an isobutyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzenesulfonamide derivative, followed by the introduction of the isobutyl and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, isobutyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
- N-isobutyl-2-(trifluoromethyl)benzenesulfonamide
- 4-Bromo-N-isobutylbenzenesulfonamide
Uniqueness
4-Bromo-N-isobutyl-2-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-7(2)6-16-19(17,18)10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGGLWXUWGYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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